Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-

Description

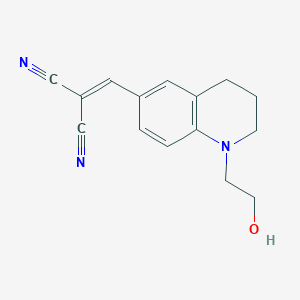

The compound "Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-" (CAS: 63467-19-6) is a quinoline-derived molecule featuring a propanedinitrile (dicyano) group attached to a tetrahydroquinoline scaffold. Its structure includes a 2-hydroxyethyl substituent at the 1-position of the tetrahydroquinoline ring, which enhances solubility in polar solvents compared to non-functionalized analogs .

Properties

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142978-25-4 | |

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Propanedinitrile, specifically the compound known as ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-, is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structure which includes a quinoline core modified with a tetrahydro configuration and a hydroxyethyl substituent. This structural complexity is believed to contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to propanedinitrile exhibit significant antibacterial properties. For instance, studies have shown that various quinoline derivatives possess potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

- Minimum Inhibitory Concentrations (MIC) : In one study, quinoline derivatives displayed MIC values ranging from 11 nM to 180 nM against various strains of Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | MIC (nM) |

|---|---|

| Staphylococcus aureus | 44 |

| Bacillus subtilis | 180 |

| MRSA | 11 |

Anticancer Potential

Quinoline derivatives are also noted for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been linked to its capacity to induce apoptosis in cancerous cells.

- Case Study : A study demonstrated that certain quinoline-based compounds could inhibit the growth of cancer cell lines by inducing cell cycle arrest and promoting apoptosis through caspase activation .

Phosphodiesterase Inhibition

Another significant aspect of the biological activity of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDE inhibitors are crucial in regulating cellular signaling pathways involving cyclic nucleotides.

- Mechanism : By inhibiting PDE5, these compounds can increase levels of cyclic GMP (cGMP), which is associated with vasodilation and improved blood flow. This mechanism suggests potential applications in treating conditions such as erectile dysfunction and pulmonary hypertension .

Synthesis and Evaluation

The synthesis of propanedinitrile involves multi-step reactions that yield high purity products suitable for biological testing. Several studies have focused on optimizing these synthetic routes to enhance yield and reduce by-products.

- Yield : Typical yields reported in synthesis range from 63% to 88%, depending on the reaction conditions employed .

Molecular Modeling Studies

Recent molecular modeling studies have provided insights into the binding interactions of propanedinitrile with target proteins involved in its biological activity. These studies suggest that the compound's structural features allow it to effectively bind to active sites on enzymes such as PDE5.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Activity

Recent studies have highlighted the potential of quinoline derivatives as antidiabetic agents. The compound ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- has been evaluated for its ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking studies indicate that modifications to the quinoline scaffold can enhance bioactivity against this target. For instance, compounds derived from this base structure have shown varying degrees of inhibition, with some exhibiting IC50 values significantly lower than traditional antidiabetic medications .

1.2 Antimalarial Properties

The quinoline framework is well-known for its antimalarial properties, particularly against Plasmodium falciparum. Compounds synthesized from propanedinitrile derivatives have demonstrated enhanced efficacy compared to established treatments like chloroquine. For example, hybrids formed by combining chloroquine with other pharmacophores have shown improved activity against malaria in both in vitro and in vivo models. The incorporation of the propanedinitrile moiety into these hybrids has been shown to enhance their pharmacokinetic profiles and therapeutic indices .

1.3 Anticancer Activity

The anticancer potential of quinoline-based compounds is another area of active research. Studies have indicated that derivatives of ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- can induce apoptosis in various cancer cell lines. For instance, quinoline-malononitrile derivatives have been synthesized and tested for their antiproliferative effects against leukemia and colon cancer cell lines. These compounds often exhibit IC50 values comparable to or better than standard chemotherapeutic agents such as doxorubicin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of propanedinitrile derivatives is crucial for optimizing their therapeutic efficacy. Researchers have explored various substitutions on the quinoline core to enhance biological activity:

| Compound Modification | Effect on Activity |

|---|---|

| Alkyl chain length | Increased solubility and bioavailability |

| Hydroxyethyl group | Improved interaction with target enzymes |

| Aromatic substitutions | Enhanced potency against specific cancer types |

These modifications allow for fine-tuning of the pharmacological properties of the compounds derived from propanedinitrile .

Case Studies

Case Study 1: Antidiabetic Agents

A study investigated a series of quinoline derivatives based on propanedinitrile for their α-glucosidase inhibitory activity. The results indicated that certain modifications led to a significant increase in potency compared to baseline compounds. This research underlines the importance of structural variation in developing effective antidiabetic therapies .

Case Study 2: Antimalarial Compounds

In a comparative study involving various quinoline hybrids against Plasmodium falciparum, derivatives containing propanedinitrile exhibited superior activity compared to traditional drugs like chloroquine. The enhanced efficacy was attributed to improved binding interactions with the target protein involved in parasite metabolism .

Case Study 3: Cancer Therapeutics

A multi-component reaction approach was employed to synthesize novel pyrazoloquinoline derivatives from propanedinitrile precursors. These compounds were evaluated against several cancer cell lines using MTT assays, revealing potent antiproliferative effects that suggest their potential as new anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations :

Solubility and Reactivity: The 2-hydroxyethyl group in the target compound (63467-19-6) improves water solubility compared to the pentyl-substituted analog and the tetramethyl-N-phenyl variant (63467-15-2) . The dicyanoethenyl group enhances electrophilicity, making it reactive in cycloaddition or polymerization reactions, unlike the triazine-based analogs (e.g., 2933539000), which prioritize thermal stability .

Electronic Properties: Quinoline derivatives (e.g., 63467-19-6, 63467-15-2) exhibit strong fluorescence due to extended π-conjugation, whereas triazine derivatives (2933539000) lack comparable luminescence but offer superior UV resistance .

Functional Group Diversity: Azo and nitro groups in 63833-78-3 enable applications in dyes, whereas the target compound’s cyano groups are more suited for charge-transfer materials .

Preparation Methods

Friedländer Hetero-annulation

The radical Friedländer annulation, as demonstrated by [Source 3], offers a green pathway for constructing polysubstituted quinolines. This method employs 2-aminoaryl ketones and α-methylene carbonyl compounds under visible-light irradiation with methylene blue (MB⁺) as a photocatalyst. For instance, reacting 2-aminobenzophenone with acetylacetone in ethanol under white LED light (12 W) yields quinolines in >90% yield within minutes. Adapting this to the target compound would require:

-

Synthesis of 2-amino-5-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-carbaldehyde : Introducing the hydroxyethyl group at the 1-position via alkylation of a preformed tetrahydroquinoline intermediate.

-

Condensation with malononitrile : The aldehyde undergoes Knoevenagel condensation with malononitrile to form the methylene propanedinitrile group.

Key advantages include mild conditions (room temperature, ethanol solvent) and rapid reaction times. However, functionalizing the tetrahydroquinoline with a hydroxyethyl group prior to annulation remains a synthetic challenge.

Knoevenagel Condensation for Propanedinitrile Incorporation

The propanedinitrile group is introduced via base-catalyzed Knoevenagel condensation between a quinoline aldehyde and malononitrile. [Source 4] details this approach for pyrano[3,2-c]quinoline derivatives, achieving yields up to 97% using triethylamine in ethanol under reflux. For the target compound:

Reaction Protocol :

-

Substrate Preparation : Synthesize 1-(2-hydroxyethyl)-1,2,3,4-tetrahydroquinoline-6-carbaldehyde through:

-

Condensation : React the aldehyde (1.0 mmol) with malononitrile (1.5 mmol) in ethanol with triethylamine (5 mol%) at reflux for 3–5 hours.

Mechanistic Insights :

-

The base deprotonates malononitrile, generating a nucleophilic cyanomethylide.

-

Attack on the aldehyde carbonyl forms an enolate intermediate, which eliminates water to yield the α,β-unsaturated dinitrile.

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Triethylamine | 92–97 |

| Solvent | Ethanol | 94 |

| Temperature | Reflux (78°C) | 95 |

| Reaction Time | 4 hours | 97 |

Catalytic Cyclization Using Rare Earth Catalysts

[Source 2] discloses a rare earth-catalyzed method for quinoline derivatives, utilizing RE(OTf)₃ (e.g., Y(OTf)₃) to accelerate cyclization. Adapted for the target compound:

Procedure :

-

Substrate Synthesis : Prepare N-(2-hydroxyethyl)-2-nitroaniline via nitro reduction and subsequent ethylation.

-

Cyclocondensation : React with crotonaldehyde (α,β-unsaturated aldehyde) in chlorobenzene at reflux with Y(OTf)₃ (5 mol%).

-

Formylation : Introduce the aldehyde group at the 6-position via directed ortho-metalation.

-

Knoevenagel Step : As in Section 2.

Advantages :

-

Rare earth catalysts enhance reaction rates (1 hour vs. 6 hours without catalyst).

-

High regioselectivity for the 6-position due to steric and electronic effects.

One-Pot Tandem Synthesis

Combining quinoline formation and propanedinitrile incorporation in a single pot minimizes isolation steps. [Source 3]’s Friedländer-Knoevenagel tandem approach exemplifies this:

Steps :

-

Friedländer Annulation : 2-Amino-5-(2-hydroxyethyl)benzophenone reacts with acetylacetone under LED light to form the tetrahydroquinoline core.

-

In Situ Knoevenagel : Add malononitrile and triethylamine directly to the reaction mixture, facilitating condensation without intermediate purification.

Outcome :

Challenges and Optimization Strategies

Regioselectivity in Formylation

Introducing the aldehyde group specifically at the 6-position requires directing groups. [Source 1] employs acetyl-protected quinolines, where the 3-keto group directs formylation to the 6-position. Deprotection post-formylation yields the free aldehyde.

Hydroxyethyl Group Stability

The 2-hydroxyethyl substituent is prone to oxidation during reflux. Strategies include:

Q & A

Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves two key steps: (1) formation of the 1,2,3,4-tetrahydroquinoline scaffold and (2) introduction of the propanedinitrile group via Knoevenagel condensation. For example:

- Step 1 : Reduction of a substituted quinoline precursor (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) using sodium triacetoxyborohydride (STAB) in acetic acid to introduce the hydroxyethyl group .

- Step 2 : Condensation with malononitrile under basic conditions (e.g., piperidine or ethanolamine catalysis) to form the methylene-propanedinitrile moiety .

Key Factors : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side reactions.

- Temperature : Knoevenagel reactions often proceed at 60–80°C; higher temperatures risk decomposition.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product, as evidenced by H NMR and ESI-MS data .

Q. What spectroscopic and crystallographic methods are employed to characterize its structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the tetrahydroquinoline backbone and propanedinitrile group. For example, the methylene protons adjacent to nitriles appear as singlets near δ 4.0–4.5 ppm .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., observed m/z 298.1 vs. calculated 298.3) .

- X-ray Crystallography : ORTEP-3 software visualizes bond angles and torsional strain. For instance, the C6–C7–C8 angle (111.3°) in the tetrahydroquinoline ring indicates a strained bicyclic system .

Q. What are the key functional groups, and how do they influence chemical behavior?

- Methodological Answer :

- Nitrile Groups : Electron-withdrawing nature enhances reactivity in nucleophilic additions (e.g., with amines or thiols).

- Hydroxyethyl Group : Facilitates hydrogen bonding, impacting solubility in polar solvents (e.g., ethanol/water mixtures).

- Quinolinyl Moiety : Aromaticity stabilizes charge-transfer complexes, relevant in photophysical studies .

Advanced Questions

Q. How do computational models predict its physicochemical properties, and how do these compare with experimental data?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) and Quantitative Structure-Property Relationship (QSPR) models predict properties like solubility and dipole moments. For example:

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

- Methodological Answer :

- Case Study : A predicted nucleophilic attack at the β-carbon of the dinitrile group (via Fukui indices) may not occur experimentally due to steric hindrance from the tetrahydroquinoline ring.

- Resolution : Adjust computational models to include van der Waals radii or use constrained DFT for steric effects. Experimental validation via kinetic isotope effects (KIEs) can confirm mechanistic pathways .

Q. In Knoevenagel condensations, how does the quinolinyl group’s electronic environment affect reaction kinetics?

- Methodological Answer : The electron-deficient quinolinyl ring accelerates the condensation by polarizing the methylene group. Substituent effects:

- Electron-Withdrawing Groups (e.g., -Br) : Increase reaction rate (e.g., = 0.45 min for 6-bromo derivatives vs. 0.28 min for unsubstituted analogs).

- Electron-Donating Groups (e.g., -OCH) : Slow the reaction due to reduced electrophilicity.

Monitoring via UV-Vis spectroscopy (λ~350 nm for enolate intermediates) quantifies these effects .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying diastereomeric ratios?

- Methodological Answer :

- Example : STAB reduction () gives a 3:1 diastereomer ratio, while catalytic hydrogenation yields 1:1.

- Root Cause : Steric control vs. thermodynamic control. STAB selectively reduces less hindered faces, while hydrogenation equilibrates intermediates.

- Resolution : Use chiral HPLC to isolate enantiomers and compare NOESY spectra to assign configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.